molecular formula C28H28N6O3S2 B13374271 2-(allylsulfanyl)-5-{[2-(allylsulfanyl)-6-amino-4-oxo-1,4-dihydro-5-pyrimidinyl][4-(benzyloxy)phenyl]methyl}-6-amino-4(1H)-pyrimidinone

2-(allylsulfanyl)-5-{[2-(allylsulfanyl)-6-amino-4-oxo-1,4-dihydro-5-pyrimidinyl][4-(benzyloxy)phenyl]methyl}-6-amino-4(1H)-pyrimidinone

Cat. No.: B13374271
M. Wt: 560.7 g/mol
InChI Key: ZURVCVNZTNPTCJ-UHFFFAOYSA-N
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Description

2-(allylsulfanyl)-5-{[2-(allylsulfanyl)-6-amino-4-oxo-1,4-dihydro-5-pyrimidinyl][4-(benzyloxy)phenyl]methyl}-6-amino-4(1H)-pyrimidinone is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidinone core with multiple functional groups, including allylsulfanyl and benzyloxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylsulfanyl)-5-{[2-(allylsulfanyl)-6-amino-4-oxo-1,4-dihydro-5-pyrimidinyl][4-(benzyloxy)phenyl]methyl}-6-amino-4(1H)-pyrimidinone typically involves multi-step organic reactions. The key steps include the formation of the pyrimidinone core, introduction of the allylsulfanyl groups, and attachment of the benzyloxyphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(allylsulfanyl)-5-{[2-(allylsulfanyl)-6-amino-4-oxo-1,4-dihydro-5-pyrimidinyl][4-(benzyloxy)phenyl]methyl}-6-amino-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the pyrimidinone core.

    Substitution: The benzyloxyphenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzyloxyphenyl moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrimidinone derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-5-{[2-(allylsulfanyl)-6-amino-4-oxo-1,4-dihydro-5-pyrimidinyl][4-(benzyloxy)phenyl]methyl}-6-amino-4(1H)-pyrimidinone involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-(allylsulfanyl)-5-{[2-(allylsulfanyl)-6-amino-4-oxo-1,4-dihydro-5-pyrimidinyl]methyl}-6-amino-4(1H)-pyrimidinone
  • **2-(allylsulfanyl)-5-{[2-(allylsulfanyl)-6-amino-4-oxo-1,4-dihydro-5-pyrimidinyl][4-(methoxy)phenyl]methyl}-6-amino-4(1H)-pyrimidinone

Uniqueness

The presence of the benzyloxyphenyl group in 2-(allylsulfanyl)-5-{[2-(allylsulfanyl)-6-amino-4-oxo-1,4-dihydro-5-pyrimidinyl][4-(benzyloxy)phenyl]methyl}-6-amino-4(1H)-pyrimidinone distinguishes it from similar compounds. This group can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C28H28N6O3S2

Molecular Weight

560.7 g/mol

IUPAC Name

4-amino-5-[(4-amino-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-phenylmethoxyphenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C28H28N6O3S2/c1-3-14-38-27-31-23(29)21(25(35)33-27)20(22-24(30)32-28(34-26(22)36)39-15-4-2)18-10-12-19(13-11-18)37-16-17-8-6-5-7-9-17/h3-13,20H,1-2,14-16H2,(H3,29,31,33,35)(H3,30,32,34,36)

InChI Key

ZURVCVNZTNPTCJ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC(=C(C(=O)N1)C(C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=C(N=C(NC4=O)SCC=C)N)N

Origin of Product

United States

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